molecular formula C12H28INO4 B1608693 Tetrapropylammonium periodate CAS No. 85169-30-8

Tetrapropylammonium periodate

Cat. No. B1608693
CAS RN: 85169-30-8
M. Wt: 377.26 g/mol
InChI Key: HDTMHCZUXQKRAJ-UHFFFAOYSA-M
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Description

Tetrapropylammonium periodate is a chemical compound with the linear formula (CH3CH2CH2)4N (IO4). It is an oxidation reagent that is soluble in organic solvents .


Molecular Structure Analysis

The linear formula of Tetrapropylammonium periodate is (CH3CH2CH2)4N (IO4) and it has a molecular weight of 377.26 . Further structural analysis would require more specific studies or computational modeling.


Chemical Reactions Analysis

Tetrapropylammonium periodate is known to be an oxidation reagent . Related compounds like Tetrapropylammonium perruthenate have been used in various oxidation reactions, including the oxidation of primary alcohols to carboxylic acids .


Physical And Chemical Properties Analysis

Tetrapropylammonium periodate is a crystalline substance that is moistened with water . It has a melting point of 181-183 °C (dec.) (lit.) . It is soluble in organic solvents .

Safety And Hazards

Tetrapropylammonium periodate is considered hazardous. It is classified as an oxidizing solid, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Tetrapropylammonium periodate and related compounds continue to be of interest in the field of organic synthesis. Recent advances in the chemistry of these compounds have led to their use in new synthetic transformations . Future research will likely continue to explore their potential applications in various chemical reactions.

properties

IUPAC Name

tetrapropylazanium;periodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.HIO4/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)5/h5-12H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTMHCZUXQKRAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[O-]I(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234341
Record name Tetrapropylammonium periodate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrapropylammonium periodate

CAS RN

85169-30-8
Record name 1-Propanaminium, N,N,N-tripropyl-, periodate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85169-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrapropylammonium periodate
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Record name Tetrapropylammonium periodate
Source EPA DSSTox
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Record name Tetrapropylammonium periodate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
KP Schultz, DW Spivey, EK Loya, JE Kellon… - Tetrahedron …, 2016 - Elsevier
… The racemic cycloadducts 2o and 3o were obtained using tetrapropylammonium periodate … solution containing the crude diene and tetrapropylammonium periodate at 0 C produced the …
Number of citations: 15 www.sciencedirect.com
S Aoyagi, Y Shishido, C Kibayashi - Tetrahedron letters, 1991 - Elsevier
… Exposing 20 to tetrapropylammonium periodate led to the in situ N-acylnitroso compound 5 (R = Me) which underwent intramolecular [4 + 21 cycloaddition to yield a 1.5: 1 mixture of the …
Number of citations: 28 www.sciencedirect.com
T Sato, M Yoritate, H Tajima, N Chida - Organic & Biomolecular …, 2018 - pubs.rsc.org
… Treatment of N-hydroxyamide 15 with tetrapropylammonium periodate in chloroform afforded acyl nitroso intermediate 16. Then, the nitroso Diels–Alder reaction took place in a …
Number of citations: 84 pubs.rsc.org
GE Keck, A Palani - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Preparative Method: prepared in situ by oxidation of acetohydroxamic acid with tetrapropylammonium periodate. …
Number of citations: 0 onlinelibrary.wiley.com
SH Huang, X Tian, X Mi, Y Wang, R Hong - Tetrahedron Letters, 2015 - Elsevier
… The following oxidation with tetrapropylammonium periodate ( n Pr 4 NIO 4 ) resulted in a highly reactive species acylnitroso which rapidly underwent the nitroso-ene cyclization to form …
Number of citations: 28 www.sciencedirect.com
PM Weintraub, JS Sabol, JM Kane, DR Borcherding - Tetrahedron, 2003 - thevespiary.org
… Ester 41 was prepared from (S)-malic acid and converted to hydroxamic acid 42, whereupon oxidation with tetrapropylammonium periodate generated acyl nitroso intermediate 43 that …
Number of citations: 560 www.thevespiary.org
L Zhai, X Tian, C Wang, Q Cui, W Li… - Angewandte Chemie …, 2017 - Wiley Online Library
… After treatment with tetrapropylammonium periodate ( n Pr 4 NIO 4 ), the proposed transient N-acyl nitroso species rapidly underwent the subsequent ene reaction to deliver a cyclized …
Number of citations: 30 onlinelibrary.wiley.com
J Streith, A Defoin - Synthesis, 1994 - thieme-connect.com
… (SS)-5-[(tert-ButyldiphenyIsilyl)0xy]tetrahydro 4a,5,6,7-2Hpyrido[l,2-b]|1,2]0xazin-8-ones 57 and 58: To a solution of tetrapropylammonium periodate (188 mg, 0.499 mmol) in CHZCI2 (…
Number of citations: 131 www.thieme-connect.com
C Kibayashi, S Aoyagi - Synlett, 1995 - thieme-connect.com
… Thus, as shown in Scheme 3, methyl (SE)-5,7-octadienoate (7) was converted to the hydroxamic acid 8, which was then treated with tetrapropylammonium periodate in chloroform at 0 …
Number of citations: 51 www.thieme-connect.com
A Defoin, G Augelmann, H Fritz, G Geffroy… - Helvetica chimica …, 1985 - Wiley Online Library
… have also been reacted with the acylnitroso derivatives 16 and 17, which were prepared in situ by oxidation of the corresponding hydroxamic acids with tetrapropylammonium periodate …
Number of citations: 22 onlinelibrary.wiley.com

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